N-(2-sec-butylphenyl)-3-nitrobenzenesulfonamide
Overview
Description
N-(2-sec-butylphenyl)-3-nitrobenzenesulfonamide, also known as NBBS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. NBBS is a sulfonamide derivative that has been synthesized through various methods and has shown promising results in various biochemical and physiological studies.
Mechanism of Action
N-(2-sec-butylphenyl)-3-nitrobenzenesulfonamide exerts its therapeutic effects by inhibiting the activity of enzymes such as carbonic anhydrase and metalloproteinases. These enzymes play a crucial role in various physiological processes, including angiogenesis and tissue remodeling. By inhibiting the activity of these enzymes, N-(2-sec-butylphenyl)-3-nitrobenzenesulfonamide can prevent the progression of diseases such as cancer and arthritis.
Biochemical and Physiological Effects:
N-(2-sec-butylphenyl)-3-nitrobenzenesulfonamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. Additionally, N-(2-sec-butylphenyl)-3-nitrobenzenesulfonamide has been shown to exhibit antibacterial activity against various strains of bacteria. In vitro studies have also demonstrated that N-(2-sec-butylphenyl)-3-nitrobenzenesulfonamide can inhibit the activity of carbonic anhydrase, which is involved in various physiological processes such as acid-base balance and ion transport.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2-sec-butylphenyl)-3-nitrobenzenesulfonamide is its high yield during synthesis, making it an efficient and cost-effective compound for lab experiments. Additionally, N-(2-sec-butylphenyl)-3-nitrobenzenesulfonamide has shown promising results in various in vitro and in vivo studies, making it a potential candidate for further research. However, one of the limitations of N-(2-sec-butylphenyl)-3-nitrobenzenesulfonamide is its low solubility in water, which can make it challenging to use in certain experiments.
Future Directions
There are several potential future directions for research on N-(2-sec-butylphenyl)-3-nitrobenzenesulfonamide. One area of interest is the development of N-(2-sec-butylphenyl)-3-nitrobenzenesulfonamide analogs with improved solubility and bioavailability. Additionally, further studies are needed to investigate the potential therapeutic applications of N-(2-sec-butylphenyl)-3-nitrobenzenesulfonamide, particularly in the treatment of inflammatory diseases and cancer. Finally, the development of novel delivery methods for N-(2-sec-butylphenyl)-3-nitrobenzenesulfonamide could also be an area of future research.
Scientific Research Applications
N-(2-sec-butylphenyl)-3-nitrobenzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-bacterial properties. Inflammation is a key factor in the progression of various diseases, and N-(2-sec-butylphenyl)-3-nitrobenzenesulfonamide has been shown to inhibit the production of inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases.
properties
IUPAC Name |
N-(2-butan-2-ylphenyl)-3-nitrobenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-3-12(2)15-9-4-5-10-16(15)17-23(21,22)14-8-6-7-13(11-14)18(19)20/h4-12,17H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMIBEIRLVGHCOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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